molecular formula C20H23NO6 B11149761 4-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}methyl)cyclohexane-1-carboxylic acid

4-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}methyl)cyclohexane-1-carboxylic acid

Cat. No.: B11149761
M. Wt: 373.4 g/mol
InChI Key: YLCKQNHDIIGLSU-UHFFFAOYSA-N
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Description

4-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}methyl)cyclohexane-1-carboxylic acid is a complex organic compound that features a coumarin derivative. Coumarins are a class of benzopyrones known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}methyl)cyclohexane-1-carboxylic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}methyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .

Biology

Biologically, the compound exhibits antimicrobial and anti-inflammatory properties, making it a candidate for drug development. It has shown significant inhibitory activity against bacterial strains .

Medicine

In medicine, the compound’s potential as an antimicrobial agent is of particular interest. It could be developed into new antibiotics or anti-inflammatory drugs .

Industry

Industrially, the compound can be used in the development of smart materials due to its photoactive properties. It can be incorporated into polymers to create materials that respond to light .

Mechanism of Action

The mechanism of action of 4-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}methyl)cyclohexane-1-carboxylic acid involves its interaction with bacterial DNA gyrase, inhibiting bacterial replication. The compound’s anti-inflammatory effects are attributed to its ability to inhibit the denaturation of proteins, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}methyl)cyclohexane-1-carboxylic acid is unique due to its combination of a coumarin derivative with a cyclohexane carboxylic acid moiety. This structure imparts both antimicrobial and photoactive properties, making it versatile for various applications .

Properties

Molecular Formula

C20H23NO6

Molecular Weight

373.4 g/mol

IUPAC Name

4-[[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C20H23NO6/c1-12-8-19(23)27-17-9-15(6-7-16(12)17)26-11-18(22)21-10-13-2-4-14(5-3-13)20(24)25/h6-9,13-14H,2-5,10-11H2,1H3,(H,21,22)(H,24,25)

InChI Key

YLCKQNHDIIGLSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC3CCC(CC3)C(=O)O

solubility

>56 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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